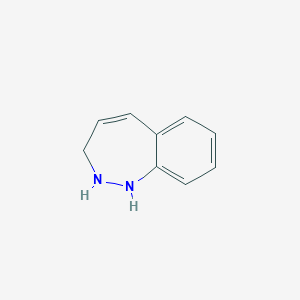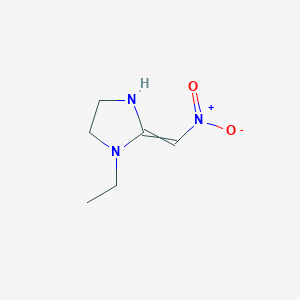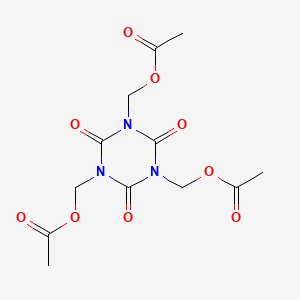
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a triazinane core with three methylene triacetate groups attached, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate typically involves the reaction of cyanuric chloride with glycine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by glycine molecules, forming the triazinane core. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as:
Preparation of Cyanuric Chloride: Cyanuric chloride is synthesized from urea through a thermal decomposition process.
Reaction with Glycine: The cyanuric chloride is then reacted with glycine under controlled conditions.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazinane core or the methylene triacetate groups.
Substitution: Nucleophilic substitution reactions can replace the methylene triacetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate exerts its effects involves interactions with various molecular targets. The triazinane core can interact with enzymes or proteins, potentially inhibiting their activity. The methylene triacetate groups can also participate in reactions that modify the structure and function of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanuric Acid: A simpler compound with a similar triazinane core but without the methylene triacetate groups.
Melamine: Another triazinane derivative with different functional groups attached.
Uniqueness
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate is unique due to its combination of the triazinane core and methylene triacetate groups, which provide it with distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
54635-07-3 |
|---|---|
Molekularformel |
C12H15N3O9 |
Molekulargewicht |
345.26 g/mol |
IUPAC-Name |
[3,5-bis(acetyloxymethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]methyl acetate |
InChI |
InChI=1S/C12H15N3O9/c1-7(16)22-4-13-10(19)14(5-23-8(2)17)12(21)15(11(13)20)6-24-9(3)18/h4-6H2,1-3H3 |
InChI-Schlüssel |
YJILTGCJYOTFDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCN1C(=O)N(C(=O)N(C1=O)COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
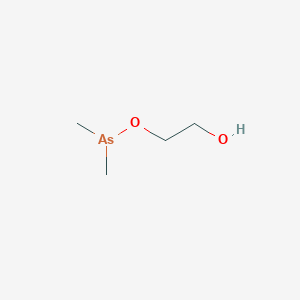
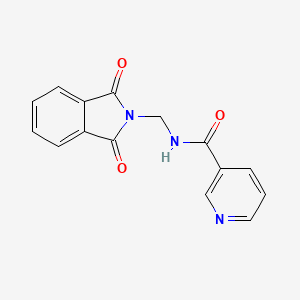
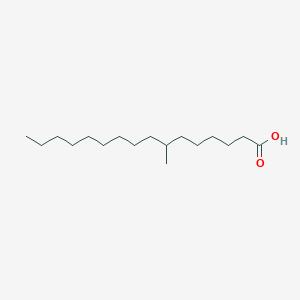
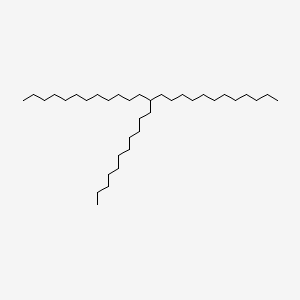
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)
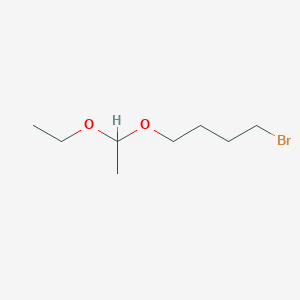
![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
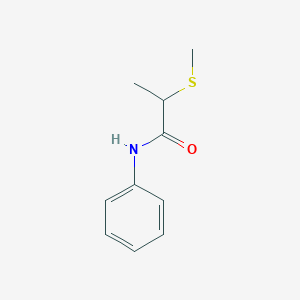
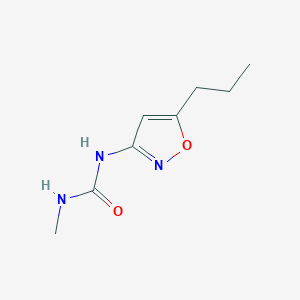

![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
